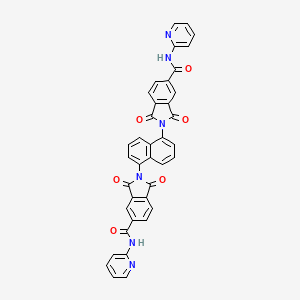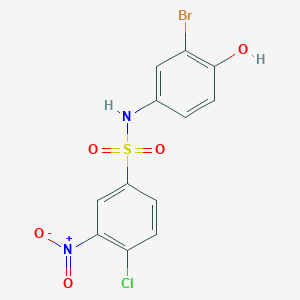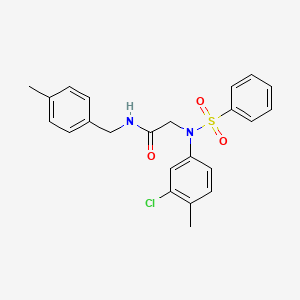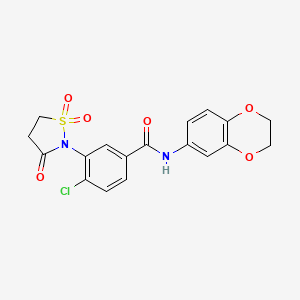
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), also known as NDI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDI is a versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of applications in different fields, including materials science, drug discovery, and biochemistry.
Wirkmechanismus
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)'s mechanism of action is not well understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the induction of apoptosis in cancer cells, and the modulation of immune system function. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its versatility, which allows for a wide range of applications in different fields. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit excellent photophysical properties, making them promising candidates for advanced electronic devices. However, one of the limitations of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its relatively high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in different cellular pathways, and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) and its potential side effects.
Synthesemethoden
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using different methods, including the reaction of 2,3-pyridine dicarboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then treated with an amine such as 2-aminopyridine to form 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide). Alternatively, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using a one-pot reaction of phthalic anhydride, 2-aminopyridine, and naphthalene-1,5-diamine in the presence of a catalyst such as sulfuric acid or acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been extensively studied for its potential applications in materials science, including the development of organic semiconductors, solar cells, and light-emitting diodes. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit high charge carrier mobility, good thermal stability, and excellent photophysical properties, making them promising candidates for advanced electronic devices.
Eigenschaften
IUPAC Name |
2-[5-[1,3-dioxo-5-(pyridin-2-ylcarbamoyl)isoindol-2-yl]naphthalen-1-yl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22N6O6/c45-33(41-31-11-1-3-17-39-31)21-13-15-25-27(19-21)37(49)43(35(25)47)29-9-5-8-24-23(29)7-6-10-30(24)44-36(48)26-16-14-22(20-28(26)38(44)50)34(46)42-32-12-2-4-18-40-32/h1-20H,(H,39,41,45)(H,40,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLYNSYSZHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)




![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
